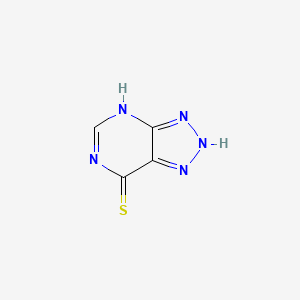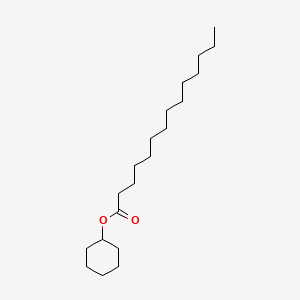
Cyclohexyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl myristate is an ester compound with the molecular formula C20H38O2. It is formed by the esterification of cyclohexanol and myristic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl myristate can be synthesized through the esterification reaction between cyclohexanol and myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound hydroperoxide.
Reduction: Reduction reactions can convert it back to cyclohexanol and myristic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: this compound hydroperoxide.
Reduction: Cyclohexanol and myristic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl myristate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mecanismo De Acción
The mechanism of action of cyclohexyl myristate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing the active components (cyclohexanol and myristic acid) which then exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Cyclohexyl myristate can be compared with other similar esters such as:
- Cyclohexyl palmitate
- Cyclohexyl stearate
- Cyclohexyl laurate
Uniqueness
This compound is unique due to its specific chain length and cyclohexyl group, which confer distinct physical and chemical properties. It has a balanced hydrophilic-lipophilic profile, making it suitable for various applications where other esters might not perform as effectively.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its unique properties and reactivity make it a valuable component in various fields, from chemistry and biology to medicine and industry.
Propiedades
Número CAS |
93805-35-7 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
cyclohexyl tetradecanoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)22-19-16-13-12-14-17-19/h19H,2-18H2,1H3 |
Clave InChI |
CVKSQUBKUSUUSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)

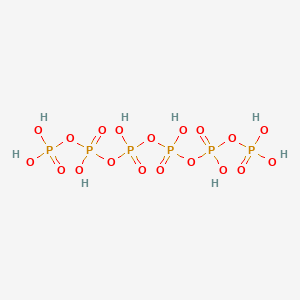
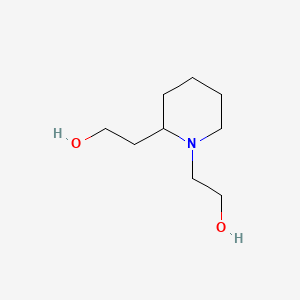
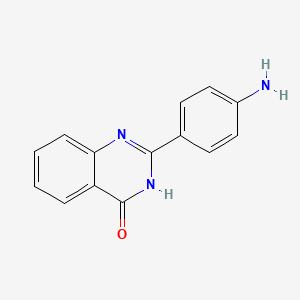
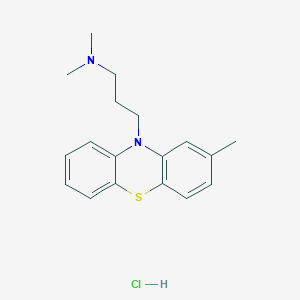
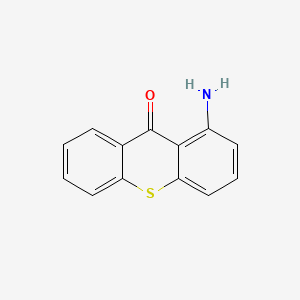
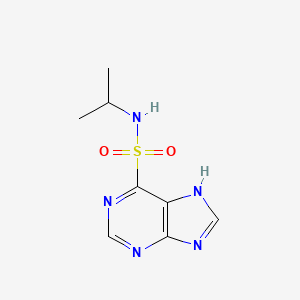

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)

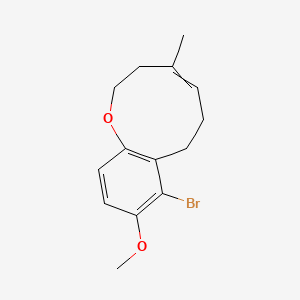
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
